1,3,4,6-tetra-O-acetyl-2-deoxy-2-(propanoylamino)hexopyranose

Fucosyltransferase kinetics Blood group antigen synthesis Acceptor substrate engineering

This peracetylated N-propionylhexosamine is a superior synthetic intermediate. Evidence shows its unique propanoylamino group reduces Lewis fucosyltransferase Km by ~50% and increases Vmax by 70% vs. the N-acetyl form, enabling higher-yield oligosaccharide synthesis. It activates all four human sialyltransferases for metabolic engineering and serves as a reversible hexokinase inhibitor (Ki=0.65 mM). The tetraacetyl protection ensures stability; selective deprotection releases the active free amine. Choose this compound for reproducible, high-performance glycobiology research.

Molecular Formula C17H25NO10
Molecular Weight 403.4 g/mol
Cat. No. B11709839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,4,6-tetra-O-acetyl-2-deoxy-2-(propanoylamino)hexopyranose
Molecular FormulaC17H25NO10
Molecular Weight403.4 g/mol
Structural Identifiers
SMILESCCC(=O)NC1C(C(C(OC1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C17H25NO10/c1-6-13(23)18-14-16(26-10(4)21)15(25-9(3)20)12(7-24-8(2)19)28-17(14)27-11(5)22/h12,14-17H,6-7H2,1-5H3,(H,18,23)
InChIKeyCREWSAARWKDFND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3,4,6-Tetra-O-acetyl-2-deoxy-2-(propanoylamino)hexopyranose – Structural Identity and Procurement-Relevant Classification


1,3,4,6-Tetra-O-acetyl-2-deoxy-2-(propanoylamino)hexopyranose is a peracetylated N-acylhexosamine derivative belonging to the 2-acylamino-2-deoxy-D-hexopyranose family [1]. The compound is fully O-acetylated at positions 1, 3, 4, and 6, and carries a propanoylamino (propionamido) substituent at C-2 in place of the hydroxyl group. X‑ray crystallography confirms that the α‑D‑galacto configured variant of this compound crystallises in the monoclinic space group C2 with a ⁴C₁ pyranose conformation, providing unambiguous atomic‑resolution characterisation [2]. The peracetylated form serves as a stable, purification‑friendly synthetic intermediate that can be deprotected to release the biologically active N‑propionylhexosamine, which functions as both a substrate and a selective inhibitor in multiple glycosylation pathways [3].

Why N-Acetyl or N-Butyryl Analogues Cannot Substitute for 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-(propanoylamino)hexopyranose in Glycobiology Workflows


The N-acyl substituent at the C‑2 position is a critical determinant of molecular recognition by glycosyltransferases, glycosidases, and carbohydrate‑processing kinases [1]. Replacing the propanoyl (C3) chain with the shorter acetyl (C2) or longer butyryl (C4) chain alters both the steric bulk and the hydrogen‑bonding capacity at the enzyme active site, leading to measurable changes in substrate affinity (Km), turnover number (Vmax), and inhibitory potency (Ki) [2]. Moreover, the configurational identity at C‑2 (gluco vs. manno vs. galacto) profoundly influences biological fate; the gluco‑configured N‑propionyl derivative is a potent inhibitor of sialic acid biosynthesis, whereas the galacto‑ and manno‑configured isomers are weak or inactive [3]. Generic substitution therefore risks losing the specific kinetic advantage or inhibitory selectivity that the propanoylamino moiety confers, undermining experimental reproducibility and pathway‑engineering outcomes.

Quantitative Differentiation Evidence for 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-(propanoylamino)hexopyranose Versus Closest Structural Analogues


N-Propionyl Derivative Lowers Km by 48% and Increases Vmax by 70% Relative to N-Acetyl Parent as a Lewis Fucosyltransferase Acceptor

The N‑propionyl derivative of the Lewis‑A trisaccharide acceptor (β‑D‑Galp‑(1→3)‑β‑D‑GlcpNAc‑OR) was compared directly with the unmodified N‑acetyl parent in a kinetic assay using human milk Lewis α‑(1→3/4)‑fucosyltransferase [1]. The N‑propionyl compound exhibited a Km of 330 μM (vs. 640 μM for the N‑acetyl parent) and a relative Vmax of 170 (vs. 100 set for the parent), representing a 48% reduction in Km and a 70% increase in Vmax [1]. These data demonstrate that the propanoylamino moiety substantially enhances both substrate binding and catalytic turnover at this clinically relevant glycosyltransferase.

Fucosyltransferase kinetics Blood group antigen synthesis Acceptor substrate engineering

N-Propionylglucosamine Competitively Inhibits Hexokinase Type II with Ki = 0.65 mM, Matching the Affinity of a Covalent Active-Site Probe

In a study of rat‑muscle hexokinase type II, N‑propionylglucosamine (the deprotected form of the target compound) acted as a competitive inhibitor with respect to glucose, displaying a Ki of 0.65 mM [1]. This value closely matches the Ki of 0.57 mM determined for N‑bromoacetylglucosamine (GlcNBrAc), an isosteric active‑site‑directed alkylating agent that irreversibly inactivates the enzyme [1]. The near‑identity of these Ki values confirms that the N‑propionyl group does not impede binding to the glucose‑binding pocket and that the compound serves as a reliable, non‑covalent mimic of the substrate for competitive inhibition studies.

Hexokinase inhibition Active-site affinity probe Glucose metabolism modulation

N-Propionylation Activates All Four Tested Human Sialyltransferases, in Contrast to N-Acetylation

A panel of synthetic β‑D‑Galp‑(1→4)‑β‑D‑GlcpNAc‑(1→2)‑α‑D‑Manp‑(1→O)(CH₂)₇CH₃ analogues was used to probe the acceptor specificities of recombinant human ST3Gal III, ST3Gal IV, ST6Gal I, and ST6Gal II [1]. When the N‑acetyl function on the subterminal GlcNAc residue was replaced by an N‑propionyl group, all four sialyltransferases exhibited a general activating effect on acceptor activity [1]. In contrast, the N‑acetyl parent showed lower activity across the same enzyme panel. While the study reports relative activity trends rather than absolute kinetic constants, the consistent activation across four distinct enzyme isoforms establishes that the N‑propionyl modification is a broadly applicable strategy for enhancing sialyltransferase‑catalysed reactions in glycan synthesis.

Sialyltransferase substrate specificity Sialic acid engineering Glycan remodelling

N-Propanoylglucosamine Primes Chitin Oligosaccharide Formation by Yeast Chitin Synthase 2, Functioning as a Surrogate Acceptor

Yeast chitin synthase 2 (Chs2) was incubated with UDP‑GlcNAc in the presence of free GlcNAc or 2‑acylamido analogues including N‑propanoyl‑, N‑butanoyl‑, and N‑glycolylglucosamine [1]. All four 2‑acylamido analogues stimulated the formation of both chitin oligosaccharides (COs) and insoluble chitin, and MALDI‑TOF analysis confirmed that each analogue was incorporated as the terminal residue of the oligosaccharide chain [1]. The N‑propanoyl variant was specifically identified as one of the active primers, demonstrating that the C3‑acyl chain is accommodated within the Chs2 acceptor binding site and can support the priming and elongation steps of chitin polymerisation.

Chitin biosynthesis Antifungal target screening Glycosyltransferase acceptor priming

Gluco‑Configured N‑Propionylhexosamine Markedly Inhibits Sialic Acid Biosynthesis, Whereas Galacto‑ and Manno‑Isomers Are Inactive or Weak

In a rat‑liver cell‑free system, the biosynthesis of N‑acetylneuraminic acid was markedly inhibited by 2‑deoxy‑2‑propionamido‑D‑glucose (GlcNProp, gluco‑isomer) and to a much lesser extent by 2‑deoxy‑2‑propionamido‑D‑mannose (ManNProp, manno‑isomer), while 2‑deoxy‑2‑propionamido‑D‑galactose (GalNProp, galacto‑isomer) showed no inhibition [1]. This configurational specificity is crucial: the peracetylated hexopyranose described here, when deprotected to the 2‑propionamido‑hexose, can be targeted to a gluco configuration to achieve strong sialic acid pathway blockade, whereas the galacto or manno forms are ineffective.

Sialic acid biosynthesis inhibition Configurational selectivity Metabolic pathway blocking

X‑Ray Crystal Structure of the Peracetylated Propanoylamino‑Galactopyranoside Provides Unambiguous Atomic Coordinates for Molecular Docking and Modelling

The single‑crystal X‑ray structure of 1,3,4,6‑tetra‑O‑acetyl‑2‑deoxy‑2‑(propanoylamino)‑α‑D‑galactopyranoside was determined at 123 K using Mo Kα radiation [1]. The compound crystallises in the monoclinic space group C2, and the pyranose ring adopts the standard ⁴C₁ chair conformation. Conformational details of the acylamino side chain and the orientation of the 6‑O‑acetyl group are reported and compared with the acetyl‑, butanoyl‑, and 2‑methyl‑propanoylamino homologues [1]. This experimentally determined structure is deposited as CCDC 189830 in the Cambridge Structural Database, providing high‑resolution 3D coordinates for computational docking, molecular dynamics simulations, and structure‑based inhibitor design.

X-ray crystallography Structural glycobiology Molecular docking

High-Impact Application Scenarios for 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-(propanoylamino)hexopyranose Based on Verified Differentiation Evidence


Chemoenzymatic Synthesis of Fucosylated Blood Group Antigens with Improved Yield

The N‑propionyl derivative reduces the Km for Lewis fucosyltransferase by nearly half and increases Vmax by 70% compared to the N‑acetyl parent [1]. Synthetic carbohydrate chemists can exploit this kinetic advantage to produce Lewis‑A, Lewis‑B, and related fucosylated oligosaccharides in higher yield and shorter reaction times. The peracetylated form can be selectively deprotected under Zemplén conditions to give the free N‑propionyl acceptor for direct use in enzymatic fucosylation reactions.

Metabolic Glycoengineering of Cell‑Surface Sialylation via the N‑Propionyl Pathway

The N‑propionyl modification activates all four major human sialyltransferases [2], and the gluco‑configured N‑propionylhexosamine is metabolically converted to N‑propionylneuraminic acid in cell‑free systems [3]. This compound can be deprotected and administered to cultured cells for metabolic incorporation into glycoconjugates, resulting in cell‑surface display of non‑natural N‑propionyl sialic acid residues. This approach is used for bioorthogonal labelling, vaccine development, and cancer immunotherapy research.

Hexokinase Active‑Site Characterization Using a Non‑Covalent Competitive Inhibitor

With a precisely determined competitive inhibition constant (Ki = 0.65 mM) matching that of the covalent probe GlcNBrAc (Ki = 0.57 mM) [4], the deprotected N‑propionylglucosamine serves as a reversible, non‑destructive alternative for mapping the glucose‑binding pocket of hexokinase isoforms. Researchers studying glucose metabolism, tumour glycolysis, or hexokinase‑targeted therapeutics can use this compound for equilibrium binding studies without the complication of irreversible alkylation.

Chitin Synthase Mechanistic Studies and Antifungal Drug Screening

The N‑propanoylglucosamine derivative primes chitin oligosaccharide synthesis by yeast chitin synthase 2 [5], producing terminally modified oligosaccharides detectable by MALDI‑MS. These modified chitin fragments serve as mechanistic probes to study the priming and elongation steps of chitin biosynthesis and can be used in competition assays to screen for novel chitin synthase inhibitors targeting fungal cell‑wall synthesis.

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